Cas no 2228211-74-1 (3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol)
3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol
- 3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol
- 2228211-74-1
- EN300-2007429
-
- Inchi: 1S/C9H12F3N3O/c10-9(11,12)7-6(3-14-15-7)8(4-13)1-5(16)2-8/h3,5,16H,1-2,4,13H2,(H,14,15)
- InChI Key: DTKGZRUXGSPBDF-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=NN1)C1(CN)CC(C1)O)(F)F
Computed Properties
- Exact Mass: 235.09324650g/mol
- Monoisotopic Mass: 235.09324650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 74.9Ų
3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007429-0.05g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-2007429-0.1g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-2007429-0.25g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-2007429-0.5g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-2007429-1.0g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-2007429-2.5g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-2007429-5.0g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-2007429-10.0g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-2007429-1g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-2007429-5g |
3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol |
2228211-74-1 | 5g |
$4309.0 | 2023-09-16 |
3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol
Exploring the Potential of 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol (CAS No. 2228211-74-1) in Modern Chemistry
In the ever-evolving field of organic chemistry, the compound 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol (CAS No. 2228211-74-1) has garnered significant attention due to its unique structural features and potential applications. This molecule, characterized by its cyclobutane core and trifluoromethyl substituent, presents a fascinating case study for researchers exploring novel heterocyclic compounds. Its aminomethyl functionality further enhances its versatility, making it a valuable building block in pharmaceutical and agrochemical research.
The growing interest in fluorinated compounds like this one stems from their ability to improve metabolic stability and bioavailability in drug design. Recent trends in medicinal chemistry highlight the importance of trifluoromethyl groups in enhancing lipophilicity and membrane permeability. As researchers increasingly search for "bioisosteric replacements" and "fluorine in drug discovery," compounds such as CAS No. 2228211-74-1 offer promising solutions. The presence of both pyrazole and cyclobutane moieties in this molecule also aligns with current investigations into "constrained ring systems" for improved target selectivity.
From a synthetic chemistry perspective, the 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol structure presents interesting challenges and opportunities. The cyclobutanol group offers potential for ring-opening reactions, while the pyrazole nitrogen atoms can participate in various coordination chemistries. These characteristics make it particularly relevant to researchers studying "click chemistry applications" or "small molecule scaffolds." Recent publications have emphasized the importance of such multifunctional intermediates in streamlining synthetic routes for complex molecules.
The compound's potential extends beyond pharmaceuticals into materials science, where fluorinated building blocks are increasingly valued for their ability to modify surface properties and thermal stability. As the scientific community focuses more on "sustainable fluorination methods" and "green chemistry approaches," molecules like CAS No. 2228211-74-1 that incorporate fluorine efficiently may see growing demand. Its balanced combination of polar (aminomethyl and hydroxyl) and non-polar (trifluoromethyl) groups makes it particularly interesting for designing amphiphilic materials.
Quality control and analytical characterization of 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol present their own scientific challenges that align with current analytical chemistry trends. The presence of multiple functional groups requires sophisticated techniques like LC-MS and multidimensional NMR for proper identification. These analytical considerations connect to broader industry discussions about "impurity profiling" and "quality by design" in chemical manufacturing.
As research into privileged structures continues to advance, the unique architecture of this compound positions it as a potentially valuable scaffold. The pyrazole-cyclobutane combination offers conformational constraints that could lead to improved binding specificity in biological targets. This aligns with current drug discovery paradigms emphasizing "three-dimensional fragment libraries" and "sp3-rich compounds." The compound's hydrogen bond donor/acceptor profile further enhances its potential for molecular recognition applications.
In conclusion, 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol (CAS No. 2228211-74-1) represents an intriguing case study at the intersection of several contemporary chemical research themes. Its structural features address multiple current challenges in molecular design, from fluorination strategies to constrained ring systems. As synthetic methodologies advance and analytical techniques become more sophisticated, we can anticipate growing applications for this versatile compound across various chemistry-driven industries.
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